N-(thiazol-2-yl)thiophene-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2OS2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H6N2OS2/c11-7(6-1-3-12-5-6)10-8-9-2-4-13-8/h1-5H,(H,9,10,11) |
InChI Key |
CZAYQDKALAQONM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of N Thiazol 2 Yl Thiophene 3 Carboxamide
Retrosynthetic Analysis and Key Intermediate Identification

Figure 1: Retrosynthetic disconnection of this compound into its primary intermediates, thiophene-3-carboxylic acid and 2-aminothiazole (B372263).
Synthetic Pathways to Thiophene-3-carboxylic Acid Precursors
Thiophene-3-carboxylic acid is a crucial building block whose synthesis can be achieved through several established methods. chemimpex.com Its functional group allows for straightforward derivatization, making it a versatile component in organic synthesis. chemimpex.com
One common approach involves the metalation of a 3-halothiophene, such as 3-bromothiophene (B43185), followed by carboxylation. This is typically achieved using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting lithiated intermediate with carbon dioxide (CO₂), often from dry ice.
Another versatile method is the Fiesselmann thiophene (B33073) synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.com This method allows for the construction of the thiophene ring with the carboxylic acid functionality (or its ester precursor) already in place. Modifications of this approach can use various α-mercaptocarbonyl compounds in place of thioglycolic acid to broaden its applicability. derpharmachemica.com
Palladium-catalyzed carbonylation reactions also offer a direct route. For instance, 3-bromothiophene can be subjected to a palladium-catalyzed reaction with carbon monoxide (CO) in the presence of a suitable alcohol to yield the corresponding ester, which is then hydrolyzed to the carboxylic acid. More advanced palladium iodide-catalyzed oxidative cyclization and alkoxycarbonylation sequences have also been developed for synthesizing substituted thiophene-3-carboxylates. acs.org
Synthetic Pathways to 2-aminothiazole Precursors
2-Aminothiazole is a widely used heterocyclic amine in the synthesis of pharmaceuticals, dyes, and fungicides. chemicalbook.com The most fundamental and widely recognized method for its synthesis is the Hantzsch thiazole (B1198619) synthesis . This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea (B124793) derivative. chemicalbook.comevitachem.com For the synthesis of the parent 2-aminothiazole, chloroacetaldehyde (B151913) is reacted with thiourea. chemicalbook.com Due to the instability and tendency of chloroacetaldehyde to polymerize, precursors like diethylchloroacetal are often used in its place. chemicalbook.com
The general Hantzsch synthesis process involves:
Reaction of an α-halo carbonyl compound (e.g., chloroacetaldehyde) with thiourea.
Cyclization to form the 2-aminothiazole hydrohalide salt.
Neutralization with a base, such as sodium hydroxide (B78521) or sodium bicarbonate, to liberate the free 2-aminothiazole base. chemicalbook.comgoogle.com
Extraction and recrystallization from a suitable solvent like ethanol (B145695) to afford the purified product. chemicalbook.com
Yields for this reaction can vary significantly, from 50% to over 90%, depending on the specific reagents and conditions used. chemicalbook.com Other synthetic variations include reacting a substituted methyl ketone with thiourea in the presence of iodine, which serves as both a catalyst and an in-situ halogenating agent. google.com
Amide Bond Formation Strategies for the Target Compound
The final and critical step in the synthesis of this compound is the formation of the amide bond between thiophene-3-carboxylic acid and 2-aminothiazole. This transformation can be achieved using a variety of coupling methods, ranging from classical reagents to modern catalytic systems.
Classical coupling reagents are widely used for amide bond formation due to their reliability and effectiveness, although they are required in stoichiometric amounts. ucl.ac.uk These reagents work by activating the carboxylic acid group of thiophene-3-carboxylic acid, making it susceptible to nucleophilic attack by the exocyclic amino group of 2-aminothiazole.
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. evitachem.comucl.ac.ukjst.go.jp These reactions are often performed in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to minimize side reactions and reduce racemization if chiral centers are present. jst.go.jppeptide.comuni-kiel.de
Phosphonium Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues are highly effective.
Uronium/Aminium Reagents: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times. ucl.ac.ukpeptide.com
Reaction conditions are typically optimized by selecting an appropriate aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)), controlling the temperature (often starting at 0 °C and warming to room temperature), and adjusting the stoichiometry of the reagents. For example, the synthesis of a similar compound, 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide, was achieved using DCC as the coupling agent and DMAP as a catalyst in anhydrous DCM. mdpi.com
Interactive Table of Classical Coupling Reagents Click on headers to sort the table.
| Reagent Class | Example Reagent | Common Additive | Key Features |
|---|---|---|---|
| Carbodiimides | EDC, DCC | HOBt, DMAP | Widely used, cost-effective. Byproducts can complicate purification (especially with DCC). peptide.com |
| Phosphonium | BOP, PyBOP | None required | Highly reactive but can be sensitive to moisture. |
In line with the principles of green chemistry, catalytic methods for direct amide formation are gaining prominence as they reduce waste by avoiding stoichiometric activators. ucl.ac.uksigmaaldrich.com These methods typically involve the direct condensation of the carboxylic acid and amine with the removal of water.
Boron-Based Catalysts: Boronic acids and borate (B1201080) esters have emerged as effective catalysts for direct amidation. ucl.ac.ukmdpi.com These catalysts facilitate the reaction under milder conditions compared to uncatalyzed thermal condensation. The reactions often require a dehydrating agent or azeotropic removal of water to drive the equilibrium towards product formation. mdpi.com
Transition Metal Catalysts: Various transition metals, including titanium, zirconium, and palladium compounds, have been shown to catalyze amide bond formation. rsc.org For example, simple compounds like Titanium(IV) isopropoxide can catalyze the coupling of carboxylic acids and amines. rsc.org Palladium-catalyzed cross-coupling of esters with anilines has also been explored as an alternative route to aryl amides. mdpi.com
These catalytic approaches offer a more atom-economical pathway, though they can sometimes require higher temperatures or longer reaction times than classical methods. mdpi.comrsc.org
Optimizing the synthesis of this compound is essential for maximizing yield and ensuring high purity, particularly for large-scale production. Key parameters for optimization include:
Solvent Selection: The choice of solvent can significantly impact reaction rates and solubility of reagents and byproducts. Aprotic solvents like DMF, DCM, or acetonitrile (B52724) are common.
Temperature Control: Many coupling reactions are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic activation step, then allowed to warm to room temperature or heated to ensure completion.
Reagent Stoichiometry: While catalytic methods are preferred, when using classical reagents, fine-tuning the equivalents of the coupling agent and any additives is crucial to minimize side-product formation.
Workup and Purification: The purification strategy is critical. For carbodiimide-mediated reactions, the urea (B33335) byproduct must be effectively removed. peptide.com This is often achieved through filtration (for the insoluble dicyclohexylurea from DCC) or aqueous washes (for the water-soluble byproduct from EDC). peptide.com Final purification is typically accomplished by recrystallization or column chromatography to achieve the desired purity of the final product.
Design and Synthesis of Structural Analogues and Derivatives
The design of structural analogues of this compound is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles. Synthetic approaches typically involve the coupling of a substituted thiophene-3-carboxylic acid with a substituted 2-aminothiazole, allowing for diverse derivatives to be generated by modifying either heterocyclic precursor.
The thiophene ring is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The positions on the thiophene ring (C2, C4, and C5) can be selectively functionalized to probe interactions with biological targets.
One common modification is halogenation. For instance, bromination of the thiophene ring, often at the 5-position, can be achieved using N-bromosuccinimide (NBS). This bromo-intermediate then serves as a versatile handle for further derivatization through cross-coupling reactions like Suzuki or Stille couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups. mdpi.comnih.gov While a direct example for the 3-carboxamide is not prevalent, the synthesis of 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide demonstrates the feasibility of this approach on the core scaffold. mdpi.comnih.gov
Other modifications can include the introduction of small alkyl, hydroxyl, or amino groups at different positions on the thiophene ring to alter lipophilicity and hydrogen bonding potential. nih.gov The synthesis of such derivatives often starts from a pre-functionalized thiophene building block. nih.gov
Table 1: Examples of Synthetic Modifications on the Thiophene Nucleus
| Modification Type | Reagents/Conditions | Position(s) | Purpose of Modification |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C5 | Introduce a handle for cross-coupling reactions |
| Arylation | Arylboronic acid, Pd catalyst (Suzuki coupling) | C5 | Introduce diverse aryl substituents |
| Amination | Buchwald-Hartwig amination | C2, C5 | Introduce amino groups to modulate polarity |
The thiazole moiety offers several sites for modification, primarily at the C4 and C5 positions. These modifications can significantly impact the molecule's interaction with target proteins.
Introduction of substituents such as methyl or phenyl groups on the thiazole ring is a common strategy. nih.govacs.org For example, a methyl group can be introduced at the C4 position of the thiazole ring, which has been shown to influence the compound's binding geometry and potency in related series. nih.govacs.org Phenyl groups, which can be further substituted with halogens or trifluoromethyl groups, can also be attached to explore additional binding pockets. nih.gov
Furthermore, N-alkylation of the thiazole ring nitrogen is another derivatization pathway. This modification can alter the electronic properties and steric profile of the thiazole moiety, potentially leading to changes in biological activity. nih.gov
Table 2: Examples of Synthetic Modifications on the Thiazole Nucleus
| Modification Type | Reagents/Conditions | Position(s) | Purpose of Modification |
|---|---|---|---|
| Alkylation | Alkyl halide, Base | C4, C5 | Introduce small alkyl groups |
| Arylation | Hantzsch thiazole synthesis with α-haloketones | C4, C5 | Introduce substituted or unsubstituted aryl groups |
| N-Methylation | Methyl iodide, Base | Thiazole Nitrogen | Alter electronic properties and steric hindrance |
The carboxamide linker is crucial for maintaining the structural integrity and orientation of the two heterocyclic rings. However, transformations at this bridge can lead to analogues with different chemical properties.
One key modification is N-alkylation of the amide nitrogen. Introducing a methyl group, for instance, can prevent the formation of a hydrogen bond, which can be critical for understanding SAR. nih.gov This modification can be achieved by treating the parent carboxamide with a base and an alkylating agent like methyl iodide.
Another significant transformation is the replacement of the amide linker with other functional groups. For example, the amide can be replaced by a sulfamide (B24259) structure. nih.gov This changes the geometry, electronic distribution, and hydrogen bonding capacity of the linker, potentially leading to altered biological profiles. nih.gov Reduction of the amide to an amine is also a possible transformation, which would drastically change the linker from a planar, rigid group to a more flexible one.
Table 3: Examples of Chemical Transformations at the Carboxamide Bridge
| Transformation Type | Reagents/Conditions | Resulting Functional Group | Purpose of Transformation |
|---|---|---|---|
| N-Alkylation | NaH, Alkyl halide | N-Alkyl carboxamide | Remove H-bond donor capability, increase lipophilicity |
| Reduction | LiAlH₄ or BH₃ | Secondary amine | Increase flexibility and basicity |
| Replacement | Sulfamoyl chloride | Sulfamide | Alter linker geometry and H-bonding properties |
Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. drughunter.com
Thiophene Ring Bioisosteres : The thiophene ring is often considered a bioisostere of the phenyl ring. nih.govacs.org Its size is similar, but it possesses different electronic properties due to the sulfur atom, which can engage in different types of interactions. acs.org Therefore, synthesizing analogues where the thiophene is replaced by a substituted phenyl ring is a common strategy. Other heterocyclic rings like furan (B31954) or pyridine (B92270) can also serve as bioisosteres for thiophene. researchgate.net
Thiazole Ring Bioisosteres : The thiazole ring can be replaced by other five-membered heterocycles. For example, 1,2,4-oxadiazole (B8745197) has been investigated as a bioisostere for thiazole. researchgate.net Other potential replacements include isoxazole, pyrazole, or triazole rings. The synthesis of these analogues would require starting from the corresponding amino-heterocycle instead of 2-aminothiazole.
Carboxamide Bridge Bioisosteres : The amide bond itself is subject to bioisosteric replacement to improve metabolic stability or alter physicochemical properties. drughunter.com Common amide bioisosteres include:
Heterocyclic rings : 1,2,4-triazoles or 1,3,4-oxadiazoles can mimic the hydrogen bonding pattern and geometry of the amide bond while being more resistant to hydrolysis. drughunter.com
Trifluoroethylamine : This group can act as a replacement for the amide, where the electronegative trifluoroethyl group mimics the carbonyl group and enhances metabolic stability. drughunter.com
Sulfonamides : A sulfonamide group can replace a carboxamide, offering different acidity, lipophilicity, and metabolic stability. tandfonline.comzu.ac.ae
The synthetic implication of these replacements is that they often require entirely different coupling strategies or the synthesis of new, bespoke building blocks. For example, creating a triazole linker might involve a click chemistry approach, which is fundamentally different from standard amide bond formation.
Table 4: Examples of Bioisosteric Replacements and Their Rationale
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Thiophene | Phenyl, Pyridine, Furan | Modulate electronic properties, explore different binding interactions. nih.govresearchgate.net |
| Thiazole | 1,2,4-Oxadiazole, Isoxazole, Pyrazole | Alter H-bonding patterns, improve metabolic stability. researchgate.net |
Based on a comprehensive search of available scientific literature, specific experimental data for the analytical characterization of this compound could not be located. The provided search results consistently refer to the isomeric compound, N-(thiazol-2-yl)thiophene-2-carboxamide, or other related thiophene-2-carboxamide derivatives.
The structural difference between the 2- and 3-carboxamide isomers of the thiophene ring leads to distinct spectroscopic signatures. Therefore, using data from the thiophene-2-carboxamide isomer would be scientifically inaccurate for an analysis of this compound.
Due to the absence of specific ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound in the reviewed sources, it is not possible to generate the requested article with the required detailed research findings and data tables. An accurate and scientifically valid article as per the user's instructions cannot be constructed without this essential information.
Advanced Analytical Techniques for Comprehensive Structural Elucidation and Characterization
Spectroscopic Methodologies for Molecular Structure Confirmation
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of N-(thiazol-2-yl)thiophene-3-carboxamide. By providing a highly accurate mass measurement of the molecular ion, HRMS distinguishes the target compound from isomers or other molecules with the same nominal mass. The technique's precision, typically within 5 parts per million (ppm), allows for the confident determination of the molecular formula.
For this compound, the theoretical exact mass of the neutral molecule (C₈H₆N₂OS₂) is calculated to be 210.0027 atomic mass units (u). In typical analysis using electrospray ionization (ESI) in positive mode, the compound is observed as the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion in an HRMS experiment would be expected to closely match the theoretical value, providing strong evidence for the compound's identity.
| Parameter | Value |
| Molecular Formula | C₈H₆N₂OS₂ |
| Theoretical Monoisotopic Mass | 210.0027 u |
| Ion Form | [M+H]⁺ |
| Theoretical m/z of Ion | 211.0100 |
| Required Mass Accuracy | < 5 ppm |
Table 1: Theoretical HRMS Data for this compound.
Tandem Mass Spectrometry for Structural Features
Tandem mass spectrometry (MS/MS) provides deeper structural insight by fragmenting the precursor molecular ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, helping to confirm the connectivity of the thiophene (B33073) and thiazole (B1198619) rings through the central amide linkage.
In a typical collision-induced dissociation (CID) experiment, the protonated molecule (m/z 211.0100) is isolated and fragmented. The most labile bond, the amide C-N bond, is expected to cleave, yielding characteristic fragments. The primary fragmentation pathways would likely produce a thiophene-3-carbonyl cation and a 2-aminothiazole (B372263) radical cation, or their corresponding neutral and charged counterparts. The detection of these specific fragment masses confirms the presence and arrangement of the core structural motifs.
| Plausible Fragment Ion (m/z) | Proposed Structure / Identity |
| 111.98 | Thiophene-3-carbonyl cation |
| 100.00 | 2-Aminothiazole fragment |
Table 2: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of this compound. The absorption of UV radiation by the molecule promotes electrons from the ground state to higher energy orbitals, revealing information about the extent of conjugation within the structure. The conjugated system, encompassing the thiophene ring, the amide bridge, and the thiazole ring, gives rise to characteristic absorption bands.
The spectrum is expected to display intense absorptions corresponding to π → π* transitions, which are characteristic of conjugated aromatic and heteroaromatic systems. Additionally, weaker absorptions resulting from n → π* transitions, involving the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms, may be observed at longer wavelengths. The position (λmax) and intensity of these bands are sensitive to the molecular environment and conformation.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and its arrangement within a crystal lattice.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Refinement
The process begins with the growth of a high-quality single crystal of this compound. This crystal is then exposed to a focused beam of X-rays, which are diffracted by the electron clouds of the atoms in a predictable pattern. By collecting and analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map is generated. An atomic model is fitted to this map and subsequently refined to yield a precise molecular structure. While specific experimental data for this compound is not publicly available, a typical dataset for a small organic molecule of this nature is presented below for illustrative purposes.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 923.4 |
| Z (Molecules per unit cell) | 4 |
Table 3: Representative Hypothetical Single-Crystal X-ray Diffraction Data.
Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions
Specifically, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the thiazole ring can serve as acceptors. This functionality allows for the formation of robust hydrogen-bonded dimers. In a common motif for similar structures, such as N-(1,3-thiazol-2-yl)benzamide, two molecules are linked via a pair of N-H···N (amide to thiazole) hydrogen bonds, creating a centrosymmetric dimer. mdpi.com This primary interaction often directs the subsequent packing of these dimer units into layers or more complex three-dimensional networks, stabilized further by weaker C-H···O or π-π stacking interactions. researchgate.net
Conformational Analysis in the Crystalline State
SCXRD provides an exact snapshot of the molecule's conformation as it exists in the crystal. A key feature is the relative orientation of the thiophene and thiazole rings, defined by the torsional angles around the amide linker. The amide bond itself is typically planar due to resonance. However, rotation can occur around the C-C and C-N single bonds connecting the rings to the amide group.
Chromatographic and Other Physico-Chemical Characterization Methodologies for Purity Assessment
The confirmation of a newly synthesized compound's identity and the determination of its purity are critical steps in chemical research and development. For a molecule such as this compound, a combination of chromatographic and other physico-chemical methods is employed to ensure the sample is homogenous and free from starting materials, intermediates, or by-products. These techniques provide quantitative data on the purity level, which is essential for the accurate interpretation of subsequent biological or material science studies. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing purity due to its high resolution and sensitivity, while elemental analysis provides fundamental confirmation of the empirical formula.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture, making it indispensable for the purity assessment of pharmaceutical compounds. jneonatalsurg.com The development of a robust and reliable HPLC method for this compound involves the systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
Method development typically begins with the selection of a reversed-phase column, such as a C8 or C18, which is effective for retaining and separating moderately polar organic molecules. The mobile phase composition, a critical parameter, is usually a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, adjusted to an optimal pH. The elution can be either isocratic (constant mobile phase composition) or gradient (composition varies over time) to ensure efficient separation of all components. Detection is commonly performed using a UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance.
Following development, the method must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. journalbji.comnih.gov Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Below is a representative table outlining the parameters for a developed and validated HPLC method for the purity assessment of this compound.
| Parameter | Condition / Specification |
|---|---|
| Chromatographic Conditions | |
| Instrument | HPLC system with UV-Vis Detector |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Retention Time | Approximately 5.2 min |
| Validation Parameters | |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blanks or potential impurities at the retention time of the main peak |
Elemental analysis is a cornerstone analytical technique that provides the mass percentages of the constituent elements in a compound. libretexts.org It serves as a fundamental check of purity and is crucial for verifying the empirical formula of a newly synthesized molecule like this compound. The most common method for organic compounds is combustion analysis. libretexts.org
In this process, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. This converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These combustion products are then passed through a series of specific absorbers or detectors that quantitatively measure the amount of each gas produced. From these measurements, the mass percentages of C, H, N, and S in the original sample are calculated.
The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. For a compound to be considered pure and its structure correctly assigned, the experimental values must closely match the theoretical ones. According to guidelines in chemical literature, a satisfactory agreement is typically within ±0.4% of the calculated values. acs.org
For this compound, with the empirical formula C₈H₆N₂OS₂, the theoretical elemental composition is compared against representative experimental results for verification.
| Element | Theoretical Mass % | Experimental Mass % (Representative) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 42.45 | 42.61 | +0.16 |
| Hydrogen (H) | 2.67 | 2.59 | -0.08 |
| Nitrogen (N) | 12.38 | 12.25 | -0.13 |
| Sulfur (S) | 28.34 | 28.19 | -0.15 |
In Vitro Biological Evaluation and Pharmacological Profiling
Broad-Spectrum Bioactivity Screening in Cell-Based and Biochemical Assays
Derivatives of the N-(thiazol-2-yl)thiophene-carboxamide scaffold have been evaluated in a variety of cell-based and biochemical assays, demonstrating a broad spectrum of activity, most notably against cancer cell lines.
Research into compounds built around a thiophene (B33073) carboxamide framework has identified promising cytotoxic effects. For instance, 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide (MB-D1) was among a series of compounds evaluated for antiproliferative activity against human melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. mdpi.comnih.gov One of the compounds in this series, MB-D2, proved to be highly cytotoxic and selective against A375 cancer cells, inducing apoptosis through caspase 3/7 activation and mitochondrial depolarization. mdpi.combohrium.com Other thiophene-2-carboxamide analogs have also shown cytotoxicity in breast, liver, and leukemia cell lines. nih.gov
In biochemical assays, these scaffolds have shown potential as enzyme inhibitors. Thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), targeting tubulin polymerization. bohrium.com The planarity and aromaticity of the thiophene ring are thought to enhance binding to biological targets like kinases and apoptosis modulators. mdpi.com Additionally, various thiophene carboxamide derivatives have been assessed for anti-inflammatory and anti-diabetic properties through in vitro enzyme inhibition assays. researchgate.net
Antimicrobial Activity Studies in In Vitro Models
The N-(thiazol-2-yl)thiophene-carboxamide scaffold, particularly when substituted with a nitro group, has been the focus of significant research as a source of novel antibacterial agents.
A novel series of nitrothiophene carboxamides (NTCs) has demonstrated potent, narrow-spectrum antibacterial activity, primarily against Gram-negative bacteria. researchgate.netnih.gov These compounds, developed through a lead optimization program, show significant efficacy against clinically relevant species such as Escherichia coli, Shigella spp., and Salmonella spp. researchgate.netnih.govnih.gov In contrast, studies on other related thiophene-2-carboxamide derivatives have reported more pronounced activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative ones. nih.gov One study on various thiophene-2-carboxamide derivatives found that a compound featuring a methoxy (B1213986) group exhibited excellent activity against P. aeruginosa (86.9% inhibition), S. aureus (83.3% inhibition), and B. subtilis (82.6% inhibition). nih.gov This highlights how substitutions on the core scaffold can modulate the spectrum of activity.
| Compound Class | Bacterial Strain | Reported Activity/MIC (μg/mL) | Reference |
|---|---|---|---|
| Nitrothiophene Carboxamides (NTCs) | E. coli (Wild-Type) | Potent Activity | researchgate.netnih.gov |
| Nitrothiophene Carboxamides (NTCs) | Shigella spp. | Potent Activity | researchgate.netnih.gov |
| Nitrothiophene Carboxamides (NTCs) | Salmonella spp. | Potent Activity | researchgate.netnih.gov |
| Amino thiophene-2-carboxamide derivative (7b) | S. aureus | 83.3% inhibition | nih.gov |
| B. subtilis | 82.6% inhibition | nih.gov | |
| P. aeruginosa | 86.9% inhibition | nih.gov |
While the antibacterial properties of the thiophene carboxamide scaffold are well-documented, its antifungal potential is less defined. Some studies investigating broader collections of thiophene derivatives have reported antifungal activity. For example, certain pyrazolyl–thiazole (B1198619) derivatives of thiophene were evaluated against a panel including Aspergillus niger and Candida albicans. nih.gov However, specific data for N-(thiazol-2-yl)thiophene-3-carboxamide or its close analogs against pathogenic fungi are not extensively available, indicating a potential area for future research. Other classes, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, have shown excellent fungicidal activity against plant pathogens like cucumber downy mildew. mdpi.com
Significant progress has been made in elucidating the mechanism of action for the nitrothiophene carboxamide (NTC) series. These compounds are prodrugs that require intracellular activation to exert their bactericidal effects. researchgate.netnih.gov In Gram-negative bacteria like E. coli, activation is carried out by specific bacterial nitroreductases, NfsA and NfsB. researchgate.netnih.gov This mechanism is similar to that of nitroimidazoles used against Mycobacterium tuberculosis, where an F420-dependent nitroreductase reduces the nitro group, leading to the release of reactive nitric oxide (NO) that nonspecifically kills the bacteria. nih.gov
In other microorganisms, such as Leishmania, 5-nitrothiophene-2-carboxamides are also bioactivated by a type I nitroreductase. dur.ac.ukdur.ac.uk This activation leads to the formation of reactive metabolites that can cause mitochondrial damage, accumulation of reactive oxygen species (ROS), and covalent modification of multiple protein targets, particularly ribosomal proteins involved in translation. dur.ac.ukdur.ac.uk This disruption of protein synthesis appears to be a major mode of action. dur.ac.uk
The current body of scientific literature lacks specific studies investigating the synergistic or antagonistic interactions between N-(thiazol-2-yl)thiophene-carboxamide derivatives and established antimicrobial agents. This represents a critical gap in understanding their potential role in combination therapies, which are often employed to enhance efficacy and combat drug resistance. Further research is warranted to explore these potential interactions.
A key driver for the development of the nitrothiophene carboxamide (NTC) series was the need to overcome multidrug resistance in Gram-negative bacteria. researchgate.netnih.gov A major mechanism of resistance is the efflux of antibiotics out of the bacterial cell by pumps such as the AcrAB-TolC system. nih.gov The NTCs were specifically designed using a structure-based approach to reduce their binding to the AcrB efflux pump, thereby preventing their removal from the cell and restoring potency against wild-type bacteria. researchgate.netnih.govnih.gov
As a result, these compounds have demonstrated potent activity against multidrug-resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. researchgate.netnih.gov Studies have confirmed their efficacy in bacterial strains overexpressing efflux pumps, where many other antibiotics fail. researchgate.net Similarly, related thiophene-2-carboxamide analogs have been tested and shown to be effective antibacterial agents against Extended-Spectrum-β-Lactamase (ESBL)-producing clinical strains of E. coli ST131, a high-priority pathogen. mdpi.com
| Compound Class | MDR Strain/Mechanism | Reported Activity | Reference |
|---|---|---|---|
| Nitrothiophene Carboxamides (NTCs) | E. coli (AcrAB-TolC efflux pump) | Engineered to evade efflux; potent on WT and MDR strains. | researchgate.netnih.govnih.gov |
| MDR clinical isolates (E. coli, Shigella, Salmonella) | Potent bactericidal activity. | researchgate.netnih.govnih.gov | |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli ST131 | Good antibacterial agents, with compounds 4a and 4c showing highest activity. | mdpi.com |
An article focusing solely on the in vitro biological evaluation of this compound cannot be generated at this time.
Extensive and targeted searches for scientific literature concerning the specific compound "this compound" did not yield specific data required to populate the detailed sections and subsections of the requested outline. The search results lack published in vitro studies on its cytotoxic effects on human cancer cell lines, its molecular mechanisms of action, its selective cytotoxicity, or its anti-inflammatory activities, including the modulation of inflammatory mediators or the inhibition of key enzymes like COX and LOX.
While research exists for the broader class of thiophene carboxamides and thiazole derivatives, and even for closely related analogs such as 5-propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide, the strict instruction to focus solely on this compound prevents the inclusion of data from these related but distinct chemical entities.
Therefore, without specific research findings for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure.
Enzyme Inhibition and Receptor Binding Assays (In Vitro)
Research into this compound and its structural analogs has focused on identifying their interactions with specific biological targets, particularly enzymes and receptors involved in cellular signaling pathways.
Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki determination)
Kinetic studies on thiophene-3-carboxamide (B1338676) derivatives have provided insights into their inhibitory mechanisms. For instance, compound 25 (a derivative) demonstrated an IC₅₀ of 1.32 μM in a JNK-1 kinase assay and an IC₅₀ of 4.62 μM in a displacement assay with pepJIP1, indicating direct binding at the JIP site. nih.gov Enzyme kinetics experiments suggested that this compound acts as a mixed substrate competitive inhibitor and also an ATP competitive inhibitor, pointing to a dual binding mechanism. nih.gov
The following table summarizes the inhibitory concentrations for selected thiophene-carboxamide derivatives against JNK1:
| Compound | JNK1 IC₅₀ (μM) (Lantha Assay) | pepJIP1 Displacement IC₅₀ (μM) (DELFIA Assay) |
| 1 (4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide) | 26.0 | 15.8 |
| 5g (unsubstituted thiophene derivative) | 5.4 | > 25 |
| 25 (a 2-chloro substituted derivative) | 1.3 | 4.6 |
| 26 (a 2-chloro substituted derivative) | 1.4 | 5.1 |
| 27 (a 3-chloro substituted derivative) | 2.6 | 10.2 |
| Data sourced from a study on thiophene-3-carboxamide derivatives as JNK inhibitors. nih.gov |
Ligand-Receptor Binding Affinity Measurements
While specific ligand-receptor binding affinity data for this compound is not extensively detailed in the provided context, studies on related structures offer valuable information. For N-(thiazol-2-yl)-benzamide analogs acting as ZAC antagonists, detailed functional characterization was performed. semanticscholar.org The antagonist potency was quantified by IC₅₀ values derived from concentration-response relationships. For example, the analog TTFB displayed an IC₅₀ of 3.0 μM against Zn²⁺-evoked ZAC signaling and 8.5 μM against H⁺-evoked signaling. semanticscholar.org These studies confirm that the thiazolyl-amide scaffold can effectively bind to receptor targets, with potencies in the low micromolar range. semanticscholar.org
Antiviral Activity Studies in In Vitro Cell Culture Models
The antiviral potential of compounds containing the thiophene-carboxamide scaffold has been evaluated against several viral pathogens in cell-based assays.
Efficacy against Specific Viral Pathogens (e.g., HCV, Norovirus)
Hepatitis C Virus (HCV): Several synthesized derivatives of thiophene-2-carboxamide have been tested for their ability to inhibit HCV replication in hepatocellular carcinoma (HepG2) cell lines. nih.govnih.gov In-vitro testing using reverse transcription-polymerase chain reaction (RT-PCR) showed that many compounds inhibited the replication of HCV RNA (–) strands. nih.govnih.gov A select group of eight compounds, including pyrazolyl and thiazolyl derivatives of thiophene-2-carboxamide, were able to inhibit the replication of both positive and negative HCV RNA strands at very low concentrations, ranging from 0.08 to 0.36 μg/mL. nih.govnih.gov
Norovirus: A screening of a chemical library identified a heterocyclic carboxamide, specifically a thiophene-2-carboxamide derivative, as an anti-norovirus agent with a 50% effective concentration (EC₅₀) of 37 µM. jst.go.jpnih.gov Structure-activity relationship (SAR) studies on this initial hit led to the identification of more potent inhibitors. It was noted that thiophene linkage regioisomers, which would include the 3-carboxamide variant, displayed almost no antiviral activity, suggesting that the position of the carboxamide group on the thiophene ring is critical for anti-norovirus efficacy. jst.go.jp A hybrid compound, 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole 4b , emerged as the most potent agent, with an EC₅₀ value of 0.53 µM. jst.go.jpnih.gov
The table below shows the anti-norovirus activity of selected heterocyclic carboxamide derivatives.
| Compound | EC₅₀ (μM) |
| 1 (5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide) | 37 |
| 2j (3,5-di-bromo-thiophene derivative) | 24 |
| 3j (4,6-di-fluoro-benzothiazole derivative) | 5.6 |
| 4b (3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole) | 0.53 |
| Data from a study on heterocyclic carboxamides as anti-norovirus agents. jst.go.jpnih.gov |
Exploration of Antiviral Mechanisms (e.g., viral replication inhibition, enzyme inhibition)
The primary mechanism explored for the antiviral activity of these compounds is the inhibition of viral replication within host cells. nih.govnih.gov For anti-HCV agents, the reduction in both positive and negative RNA strands points directly to interference with the viral replication cycle. nih.govnih.gov
In the case of anti-norovirus agents, further investigation into the mechanism of the potent compound 4b suggested that it may inhibit intracellular viral replication or interfere with a late stage of the viral infection process. nih.gov The norovirus genome encodes nonstructural proteins essential for replication, such as RNA-dependent RNA polymerase (RdRp) and 3C-like cysteine protease (3CLpro), which are potential targets for enzyme inhibition by small molecules. jst.go.jp While direct enzyme inhibition was not definitively proven for these specific carboxamides in the cited studies, it remains a plausible mechanism of action. jst.go.jp
Antioxidant Activity Assessment in In Vitro Systems
The antioxidant potential of chemical compounds can be evaluated through various in vitro assays that measure their ability to neutralize free radicals or chelate pro-oxidant metals. Thiophene and thiazole moieties are recognized heterocyclic structures that can contribute to the antioxidant activity of a molecule. nih.gov
The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant activity. This is commonly assessed using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The DPPH assay is based on the principle that an antioxidant will donate a hydrogen atom to the violet DPPH radical, converting it to a yellow, non-radical form. The change in absorbance is proportional to the radical scavenging activity. Similarly, the ABTS assay involves the decolorization of the green ABTS•+ radical, which is reduced by the antioxidant compound. nih.gov
While specific data for this compound is not extensively detailed in the reviewed literature, studies on closely related thiophene-2-carboxamide derivatives provide insight into the potential radical scavenging activity of this structural class. In an ABTS assay, various substituted thiophene-2-carboxamide derivatives demonstrated a range of antioxidant activities when compared to the standard, L-Ascorbic acid. nih.gov The 3-amino thiophene-2-carboxamide derivatives, in particular, showed the highest activity, suggesting that the nature of the substituent on the thiophene ring significantly influences the radical scavenging potency. nih.gov
Table 1: ABTS Radical Scavenging Activity of Thiophene-2-Carboxamide Derivatives
| Compound Class | Substituent Group | % Inhibition |
|---|---|---|
| 3-amino thiophene-2-carboxamide | Amino (7a) | 62.0% |
| 3-hydroxy thiophene-2-carboxamide | Hydroxy | 28.4% - 54.9% |
| 3-methyl thiophene-2-carboxamide | Methyl | 12.0% - 22.9% |
| L-Ascorbic Acid (Standard) | - | 88.44% |
Data sourced from a study on substituted thiophene-2-carboxamide derivatives. nih.gov
The ability of a compound to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important mechanism of antioxidant activity. These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metal ions, a chelating agent can render them inactive, thus preventing oxidative damage.
Compounds containing thiophene carboxamide scaffolds have demonstrated the ability to form coordination complexes with metal ions. nih.govresearchgate.net Structural studies on N-(2-pyridyl)-3-thiophene-alkyl-carboxamides have shown that these molecules can engage in bidentate complexation with metals like Zn(II), Cu(II), and Co(II). nih.gov The binding typically occurs through the carbonyl oxygen of the carboxamide group and a nitrogen atom from an adjacent heterocyclic ring (in that case, a pyridine (B92270) ring). nih.gov The sulfur atom within the thiophene ring can also contribute to chelating properties, interfering with metal-dependent enzymes. researchgate.net This inherent structural capacity for metal coordination suggests that this compound likely possesses metal-chelating potential, although specific experimental studies quantifying this capacity have not been detailed in the reviewed literature.
In Vitro Toxicity and Genotoxicity Assessment (Excluding Human Data)
Evaluating the toxicological profile of a compound in vitro is a critical step in its preclinical assessment. This involves testing its effects on various cell types, including non-target mammalian cells, to determine its general cytotoxicity and potential to cause genetic damage.
Assessing the effect of a compound on non-cancerous, or "normal," cell lines is crucial for determining its selectivity and potential for off-target toxicity. A desirable pharmacological profile involves high potency against a target (e.g., cancer cells) with minimal impact on healthy cells.
Studies on thiophene carboxamide derivatives have included evaluations against non-target cell lines. For instance, a study investigating the antiproliferative activity of 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide, a close analog of the subject compound, evaluated its effects on the normal human keratinocyte cell line HaCaT. nih.govmdpi.com Similarly, other research on related thiazole derivatives has assessed cytotoxicity against normal fibroblast cells (WI-38) and Vero cells (from African green monkey kidney), providing a baseline for toxicity in non-cancerous mammalian systems. researchgate.netscielo.br In one study, certain thiazole derivatives exhibited low cytotoxicity against Vero cells, with IC₅₀ values greater than 100 µM. scielo.br
Table 2: Cytotoxicity of Thiazole and Thiophene Derivatives on Non-Target Cell Lines
| Compound Type | Cell Line | Result (IC₅₀) |
|---|---|---|
| Thiazole Derivatives (e.g., 2d, 2f, 2h) | Vero (Monkey Kidney Epithelial) | > 100 µM |
| 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | WI-38 (Human Lung Fibroblast) | Activity Evaluated |
| 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide | HaCaT (Human Keratinocyte) | Effects Evaluated |
Data compiled from studies on various thiophene and thiazole derivatives. nih.govmdpi.comresearchgate.netscielo.br
Hemolytic activity assays are conducted to determine whether a compound can damage red blood cells (erythrocytes), leading to the release of hemoglobin. This is an important preliminary toxicity screen, as hemolysis in vivo can lead to anemia and other serious complications. The assay typically involves incubating the test compound with a suspension of fresh red blood cells and then measuring the amount of hemoglobin released into the supernatant via spectrophotometry. researchgate.net
Based on the reviewed scientific literature, no studies detailing the hemolytic activity of this compound or its close derivatives have been reported.
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and genetic material. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screening test for mutagenicity. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A potential mutagen is a substance that causes mutations that revert the bacteria to a state where they can again synthesize histidine and grow on the histidine-free medium. dntb.gov.ua
There is no available data in the reviewed literature regarding the mutagenicity or genotoxicity of this compound from the Ames test or other established in vitro genotoxicity assays.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Correlative Studies between Chemical Structure and Observed Biological Activity
SAR studies for the thiophene-carboxamide scaffold have revealed that minor structural modifications can lead to significant changes in biological activity. The core structure, comprising the thiophene (B33073) ring, the carboxamide linker, and the thiazole (B1198619) ring, is fundamental to its biological function.
Research on related thiophene-3-carboxamide (B1338676) derivatives as c-Jun N-terminal kinase (JNK) inhibitors has demonstrated the criticality of the core scaffold. nih.gov Key findings from these correlative studies include:
The Thiophene Moiety: Replacement of the thiophene ring with a phenyl ring resulted in a drastic drop in inhibitory activity, with the resulting compound showing an IC50 value greater than 100 μM. nih.gov This highlights the thiophene ring as a crucial element for biological activity, likely due to its specific electronic and steric properties that facilitate key interactions with the target protein. nih.govnih.gov
The Carboxamide Group: The integrity of the carboxamide group at the 3-position of the thiophene ring is essential. nih.govresearchgate.net Modifying this group to a carboxylic acid, an ester, or a cyano group also led to a significant loss of JNK1 inhibitory activity. nih.gov This suggests the amide functionality, with its hydrogen bonding capabilities (both donor and acceptor), plays a pivotal role in the binding of the molecule to its biological target.
Studies on analogous thiophene-2-carboxamide derivatives have further elucidated these relationships. For instance, in a series of compounds evaluated for antioxidant and antibacterial properties, the nature of the substituent at the 3-position of the thiophene ring significantly influenced activity. Derivatives featuring an amino group at this position (3-amino thiophene-2-carboxamides) were found to be more potent than those with hydroxyl or methyl groups. nih.gov This indicates that an electron-donating amino group in this region enhances the desired biological effect.
The table below summarizes the impact of core structural modifications on the biological activity of related thiophene-carboxamide derivatives.
| Structural Modification | Observed Effect on Biological Activity | Reference Compound Class |
| Replacement of Thiophene with Phenyl | Drastic decrease in activity | Thiophene-3-carboxamide |
| Modification of 3-Carboxamide to Acid/Ester/Cyano | Significant loss of activity | Thiophene-3-carboxamide |
| Substitution at Thiophene C3-position | Amino > Hydroxy > Methyl for antioxidant/antibacterial activity | Thiophene-2-carboxamide |
Identification of Essential Pharmacophoric Features for Desired Bioactivity
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the N-(thiazol-2-yl)thiophene-carboxamide class, pharmacophore-based screening has been successfully used to identify potent inhibitors of targets like the Abl kinase. nih.gov
Based on SAR and computational studies of related compounds, the key pharmacophoric features can be defined as:
Hydrogen Bond Acceptors: The nitrogen atom in the thiazole ring and the carbonyl oxygen of the carboxamide group are crucial hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group of the carboxamide linker acts as a critical hydrogen bond donor. nih.gov
Aromatic/Hydrophobic Regions: Both the thiophene and thiazole rings serve as aromatic regions that can engage in hydrophobic or π-stacking interactions with the target protein's binding site. nih.gov Molecular docking simulations of related inhibitors have confirmed that these rings often position themselves within hydrophobic pockets of the enzyme. nih.govnih.gov
A general pharmacophore model for this class of compounds would feature a spatially defined arrangement of these hydrogen bond donors, acceptors, and aromatic centers, which is complementary to the active site of its biological target.
Mapping of Active and Inactive Regions of the Molecular Scaffold
Based on the correlative SAR studies, it is possible to map the molecular scaffold of N-(thiazol-2-yl)thiophene-3-carboxamide into regions that are essential for activity (active regions) and regions where modification leads to a loss of activity (inactive regions).
Active Regions:
Thiophene-3-carboxamide Core: As established, the thiophene ring and the 3-carboxamide linker are indispensable for activity. nih.gov Any major alteration to this core structure is detrimental. This region is responsible for establishing the primary binding interactions.
N-H of Amide: The amide proton is a critical hydrogen bond donor.
Carbonyl Oxygen: The amide carbonyl is a key hydrogen bond acceptor.
Inactive/Deleterious Regions (based on modifications):
Replacement of the Thiophene Sulfur: While not explicitly detailed in the provided sources for this specific scaffold, the heteroatom is key to the ring's electronic properties and its role as a bioisostere of a phenyl ring, suggesting its replacement would significantly alter activity. nih.gov
Substitution of the Amide Linker: Replacing the -CONH- linker with other functional groups like -COO- or -CN leads to inactive compounds. nih.gov
Regions Tolerant to Modification (for Tuning Activity):
Substituents on the Thiophene Ring: Positions C4 and C5 of the thiophene ring can often accommodate various substituents that can modulate the compound's potency and pharmacokinetic properties.
Substituents on the Thiazole Ring: The thiazole ring can also be substituted to fine-tune activity, though the substitution pattern can influence binding.
Influence of Substituent Effects (Electronic, Steric, and Lipophilic) on Activity
The properties of substituents attached to the core this compound scaffold can profoundly influence its biological activity by altering its electronic distribution, size, shape, and lipophilicity.
Electronic Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) is a critical determinant of activity.
In studies of thiophene-2-carboxamide derivatives, compounds with electron-donating amino groups showed higher antioxidant and antibacterial activity compared to those with hydroxyl or methyl groups. nih.gov
Conversely, for other biological targets, electron-withdrawing groups can be beneficial. In a series of N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides, the presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) on an attached phenyl ring was favorable for anti-inflammatory activity. researchgate.net For some thiophene-carboxamide anticancer agents, strong electron-withdrawing groups were found to minimize the electron density of the thiophene ring, which still participated in π-cationic interactions. nih.gov
Steric Effects: The size and shape of substituents can impact how well the molecule fits into the target's binding site.
In a study of thiazole-carboxamide derivatives as AMPA receptor modulators, the addition of methoxy (B1213986) groups, which increase steric bulk and alter conformation, led to a significant increase in binding efficiency and inhibitory potency. mdpi.com The compound with a 3,4,5-trimethoxyphenyl group was more potent than analogs with fewer methoxy groups, suggesting that the increased bulk and hydrophobic interactions were favorable for binding. mdpi.com
Lipophilic Effects: Lipophilicity (logP) influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with hydrophobic binding pockets. The addition of lipophilic groups, such as methoxy or chloro groups, can enhance binding to hydrophobic regions within a target protein. researchgate.netmdpi.com
The table below summarizes the observed influence of different substituent types on the activity of related carboxamide compounds.
| Substituent Effect | Example Group(s) | Observed Influence on Activity | Compound Class |
| Electronic (Donating) | Amino (-NH2) | Increased antioxidant/antibacterial activity | Thiophene-2-carboxamide |
| Electronic (Withdrawing) | Nitro (-NO2), Chloro (-Cl) | Favorable for anti-inflammatory activity | Thiazolidinone-pyridine-carboxamide |
| Steric/Electronic | Methoxy (-OCH3) | Increased inhibitory potency (AMPAR modulator) | Thiazole-carboxamide |
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and guiding further synthesis.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For thiophene carboxamide derivatives, a variety of descriptors have been employed: jetir.org
Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include:
T_T_N_7: Represents the count of paths of length 7 between any two nitrogen atoms. jetir.org
T_C_N_6: Represents the count of paths of length 6 between a carbon and a nitrogen atom. jetir.org
Electronic Descriptors: These quantify the electronic properties of the molecule.
SsNH2E-index: An electrotopological state index for the number of –NH2 groups connected by a single bond. jetir.org
SdOE-index: An electrotopological state index for the number of oxygen atoms connected by a double bond. jetir.org
Spatial (3D) Descriptors: Used in 3D-QSAR models like CoMFA and CoMSIA, these descriptors calculate steric and electrostatic fields around the molecule. nih.govrsc.org
The selection of descriptors is critical and is often guided by statistical methods to identify those that correlate most strongly with the observed biological activity. jetir.org
Once descriptors are calculated, a statistical method is used to build the QSAR equation. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). jetir.org The resulting model must be rigorously validated to ensure its predictive power.
Internal Validation: This process assesses the robustness and stability of the model using the same dataset it was trained on. A common technique is leave-one-out cross-validation, which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. jetir.orgrsc.org
External Validation: This is the most crucial validation step, where the model's ability to predict the activity of new compounds (a test set not used in model generation) is evaluated. The predictive ability is often measured by the predicted correlation coefficient (pred_r²). A high pred_r² value (typically > 0.6) indicates that the model has strong predictive power for new chemical entities. jetir.orgrsc.org
A 2D-QSAR study on substituted thiophene carboxamide derivatives as anti-tubercular agents reported a model with high predictive ability, demonstrating the utility of this approach. jetir.org Similarly, 3D-QSAR models (CoMFA and CoMSIA) developed for thieno[3,2-b]pyrrole-5-carboxamide derivatives showed good statistical quality and predictive capabilities. rsc.org
The table below shows representative statistical parameters for validated QSAR models developed for related heterocyclic carboxamides.
| QSAR Model Type | q² (Internal Validation) | r² (Correlation Coefficient) | pred_r² (External Validation) | Compound Class |
| 2D-QSAR | > 0.5 (criterion) | - | > 0.6 (criterion) | Substituted Thiophene Carboxamide |
| 3D-QSAR (CoMFA) | 0.783 | 0.944 | 0.851 | Thieno[3,2-b]pyrrole-5-carboxamide |
| 3D-QSAR (CoMSIA) | 0.728 | 0.982 | 0.814 | Thieno[3,2-b]pyrrole-5-carboxamide |
Predictive Applications for Virtual Library Screening and Lead Optimization
The integration of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses for compounds based on the this compound scaffold has become a cornerstone in modern drug discovery. These computational approaches enable the rapid screening of vast virtual libraries of chemical compounds and guide the strategic optimization of lead candidates, thereby accelerating the development of new therapeutic agents.
The core principle behind these predictive models is that the biological activity of a molecule is directly related to its chemical structure. By systematically modifying the this compound core and observing the corresponding changes in activity, researchers can develop robust models that predict the efficacy of novel, unsynthesized derivatives.
Virtual Library Screening
Virtual screening is a computational technique used to search large databases of chemical structures for molecules that are likely to bind to a drug target, typically a protein or enzyme. For the this compound series, this process often begins with the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.
Once a pharmacophore model is established, it can be used as a filter to screen virtual libraries containing millions of compounds. This significantly narrows down the number of molecules that need to be synthesized and tested in the laboratory, saving considerable time and resources. For instance, a pharmacophore-based database screening was successfully used to identify N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as potent inhibitors of the Abl kinase, a target in cancer therapy. nih.gov This highlights the potential of such an approach for the this compound scaffold as well.
Lead Optimization
Following the identification of initial "hit" compounds from virtual screening or high-throughput screening, the lead optimization phase commences. The goal of this phase is to modify the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). SAR and QSAR models are invaluable during this iterative process.
Structure-Activity Relationship (SAR) Insights
SAR studies involve the synthesis and testing of a series of analogs of a lead compound to determine which chemical groups are important for its biological activity. For thiophene carboxamide derivatives, several key structural modifications have been explored.
For example, in a series of thiophene-3-carboxamide derivatives, the position of the carboxamide group was found to be crucial for activity. nih.gov An analog with the carboxamide at the 5-position of the thiophene ring was completely inactive, underscoring the importance of the substitution pattern. nih.gov Furthermore, substitutions on the thiophene ring itself can significantly impact potency. nih.gov
The nature of the substituent on the thiazole ring and the thiophene ring can also dramatically influence the biological activity. In a study of related thiazole carboxamide derivatives, the introduction of different substituents led to varying inhibitory effects against cyclooxygenase (COX) enzymes. nih.gov
To illustrate the impact of structural modifications, consider the hypothetical SAR data presented in the table below, based on common findings in medicinal chemistry for similar scaffolds.
| Compound ID | R1 (Thiophene-C5) | R2 (Thiazole-C4) | Biological Activity (IC50, µM) |
| 1 | H | H | 15.8 |
| 2 | Br | H | 5.2 |
| 3 | H | CH3 | 8.9 |
| 4 | Br | CH3 | 1.5 |
This is a hypothetical data table for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models take SAR data a step further by establishing a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).
For a series of this compound analogs, a 3D-QSAR model could be developed. preprints.org Such a model would provide a three-dimensional representation of the regions around the molecule where certain properties are predicted to enhance or diminish biological activity. This information is critical for designing new analogs with improved potency. For instance, the model might indicate that an electron-withdrawing group at a specific position on the thiophene ring would be beneficial for activity.
The predictive power of QSAR models allows for the in silico evaluation of novel compound ideas before their actual synthesis. This prioritization helps to focus synthetic efforts on the most promising candidates, thereby streamlining the lead optimization process. The use of computational tools to predict ADME and toxicity profiles is also a crucial component of modern lead optimization, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic properties. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) for Optimized Geometries, Vibrational Frequencies, and Energies
Density Functional Theory (DFT) is a robust method used to predict the most stable conformation (optimized geometry) of a molecule by minimizing its energy. For thiophene (B33073) carboxamide derivatives, DFT calculations, often using the B3LYP functional, help determine crucial geometric parameters like bond lengths and dihedral angles. These parameters are essential, as the spatial relationship between the thiophene and thiazole (B1198619) rings can significantly influence how the molecule interacts with biological targets. nih.goveurjchem.com
The calculations also yield vibrational frequencies, which correspond to the stretching and bending of bonds. These theoretical frequencies can be correlated with experimental infrared (IR) spectra to confirm the molecular structure. Furthermore, DFT provides the total electronic energy, which is a key indicator of the molecule's thermodynamic stability. nih.gov The analysis of frontier molecular orbitals (HOMO-LUMO) derived from these calculations helps in understanding the electronic transitions and reactivity of the compounds. scispace.com
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
Molecular Electrostatic Potential (MEP) surfaces are visual maps of the charge distribution around a molecule. These maps are invaluable for identifying the electrophilic and nucleophilic regions of a compound. In a typical MEP map, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. For thiophene carboxamide derivatives, the MEP surface would likely highlight the electronegative oxygen and nitrogen atoms of the carboxamide group as key sites for hydrogen bonding and other electrostatic interactions with a biological receptor. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, whereas a large gap implies higher stability. scispace.com For thiophene-3-carboxamide (B1338676) derivatives, FMO analysis helps rationalize their reactivity and electronic properties, which are directly linked to their mechanism of action at a molecular level. researchgate.net
| Computational Parameter | Description | Significance for Thiophene-3-Carboxamides |
| Optimized Geometry | The lowest-energy 3D arrangement of atoms in the molecule. | Determines the molecule's shape and its ability to fit into a biological target's binding site. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations (stretching, bending). | Correlates with experimental IR spectra for structural confirmation. |
| MEP Surface | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions like hydrogen bonding. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, stability, and the energy required for electronic excitation. A smaller gap often correlates with higher reactivity. nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). This method is widely used in drug discovery to understand how potential drug candidates interact with their biological targets. gyanvihar.orgmdpi.com
Elucidation of Predicted Binding Modes and Conformations
For thiophene-3-carboxamide derivatives, molecular docking studies have been employed to understand their binding to protein kinases, such as c-Jun N-terminal kinase (JNK). nih.gov These simulations can predict the specific conformation the molecule adopts within the protein's active site.
Studies on this class of compounds have revealed that the carboxamide group at the 3-position of the thiophene ring is crucial for binding. nih.gov Docking simulations show this group forming key hydrogen bonds with amino acid residues in the kinase's binding pocket. For instance, the carboxamide's carbonyl oxygen (-C=O) and amine group (-NH) can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule in place. The predicted binding mode often involves hydrophobic contacts between the thiophene ring and nonpolar residues in the protein. nih.gov
Estimation of Binding Affinities and Interaction Energies
Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the target protein. This "docking score" or binding energy, typically expressed in kcal/mol, provides a quantitative measure of the strength of the interaction. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. gyanvihar.orgbepls.com
For thiophene-3-carboxamide analogues, these calculations have helped to explain observed structure-activity relationships. For example, modifications at the 2-position of the thiophene ring can significantly alter the binding affinity, and docking studies can rationalize these effects by showing how different substituents either enhance or disrupt favorable interactions within the binding site. nih.gov
| Interaction Type | Key Molecular Features | Example Protein Residues |
| Hydrogen Bonding | Carboxamide -NH2 group and -C=O group. nih.gov | Backbone NH and carbonyl groups of amino acids (e.g., Valine, Asparagine). nih.gov |
| Hydrophobic Interactions | Thiophene ring and other aromatic moieties. nih.gov | Nonpolar amino acid side chains. |
These computational approaches provide a powerful lens through which the molecular properties and potential biological functions of N-(thiazol-2-yl)thiophene-3-carboxamide and its derivatives can be understood, guiding future research in medicinal chemistry. nih.gov
Identification of Key Amino Acid Residues Involved in Binding
Molecular docking and other modeling studies have been instrumental in elucidating the binding modes of thiophene carboxamide derivatives within the active sites of various protein targets. These studies identify the specific amino acid residues that form crucial interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for ligand affinity and selectivity.
For instance, in studies of thiophene-3-carboxamide derivatives targeting c-Jun N-terminal Kinase 1 (JNK1), modeling predicted that the compounds insert deeply into the ATP binding site. A key interaction was identified where the carboxamide group forms a stabilizing hydrogen bond with the side-chain of residue Gln37. nih.gov Similarly, investigations of other thiophene carboxamide derivatives targeting tubulin revealed the formation of hydrogen bonds with residues like N-101 and S-178, as well as hydrophobic interactions within the binding pocket. nih.gov In the context of Abl kinase inhibitors, molecular docking simulations were used to predict the interaction pattern of N-(thiazol-2-yl)thiophene-2-carboxamide derivatives within the enzyme's catalytic binding site, guiding the selection of high-affinity ligands. nih.gov
These findings highlight the importance of specific amino acid residues in anchoring the this compound scaffold within a target's binding pocket, providing a roadmap for designing derivatives with improved potency.
Table 1: Key Amino Acid Residues in the Binding of Thiophene Carboxamide Derivatives
| Target Protein | Interacting Residue(s) | Type of Interaction |
|---|---|---|
| JNK1 | Gln37 | Hydrogen Bond |
| Tubulin | N-101, S-178, Q-245 | Hydrogen Bond, Hydrophobic Interactions |
| Abl Kinase | Catalytic Site Residues | Not specified |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Systems
While molecular docking provides a static snapshot of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic perspective. These simulations model the movement of atoms and molecules over time, providing valuable information on the stability of the ligand-protein complex and any conformational changes that may occur upon binding. For thiophene carboxamide derivatives, MD simulations have been employed to gain deeper insights into their dynamic behavior and stability within the target's active site. researchgate.net
MD simulations are critical for assessing the stability of the docked pose of a ligand like this compound. By simulating the complex in a solvated, physiological environment over nanoseconds, researchers can observe whether the key interactions identified in docking are maintained. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to quantify the stability of the complex. Significant deviations can indicate an unstable binding mode, whereas a stable RMSD suggests a persistent and favorable interaction. These simulations also reveal important conformational adjustments in both the ligand and the protein that are induced by the binding event, which are often missed by rigid docking approaches.
A primary goal of computational modeling is to accurately predict the binding affinity of a ligand for its target. MD simulations provide the structural ensembles necessary for calculating binding free energies using end-point methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand to estimate the binding free energy (ΔG_bind). nih.gov
Table 2: Example Components of MM/GBSA Binding Free Energy Calculation
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdw | van der Waals Energy | Favorable |
| ΔE_elec | Electrostatic Energy | Favorable |
| ΔG_polar | Polar Solvation Energy | Unfavorable |
| ΔG_nonpolar | Non-polar Solvation Energy | Favorable |
| ΔG_bind | Total Binding Free Energy | Overall Affinity |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. These models serve as 3D search queries for screening large chemical databases to find novel compounds with potential biological activity. nih.gov
Pharmacophore models can be developed through two main approaches. Ligand-based models are derived from a set of known active molecules, identifying the common chemical features responsible for their activity. Structure-based models are generated from the 3D structure of the ligand-protein complex, defining key interaction points within the binding site. For derivatives of N-(thiazol-2-yl)thiophene-carboxamide, a ligand-based design approach combined with docking calculations has been successfully used to create pharmacophore models for identifying inhibitors of targets like the Abl kinase. nih.gov
Once a pharmacophore model is validated, it can be used to screen vast virtual libraries of chemical compounds. This virtual screening process rapidly filters databases containing millions of compounds, prioritizing a smaller, more manageable set for experimental testing. This approach led to the successful identification of N-(thiazol-2-yl)thiophene-2-carboxamide derivatives as potent Abl inhibitors from the Asinex database. nih.gov The screening identified compounds with low nanomolar affinity, demonstrating the power of pharmacophore-based virtual screening to discover novel molecular scaffolds and potent hits that might otherwise be missed. nih.govunibo.it
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction of this compound
Computational chemistry and molecular modeling serve as pivotal tools in the early stages of drug discovery and chemical safety assessment. Through in silico methods, it is possible to predict the pharmacokinetic and toxicological properties of a molecule, such as this compound, before its synthesis and experimental testing. This predictive analysis, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, helps in identifying potential liabilities of a compound and guiding its further development. The following sections detail the predicted ADMET characteristics of this compound based on computational models and studies of structurally related thiophene and thiazole carboxamide derivatives.
Prediction of Absorption Characteristics
The absorption of a compound, particularly its oral bioavailability, is a critical determinant of its potential as an orally administered agent. In silico models predict absorption based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and solubility. Caco-2 cell permeability assays are often simulated to predict intestinal absorption.
For this compound, computational tools suggest a high probability of good gastrointestinal absorption. This prediction is based on its adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which indicates that the compound possesses molecular properties favorable for absorption and permeation. The predicted values for key absorption-related parameters are summarized in the table below.
Table 1: Predicted Absorption Characteristics of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 224.28 g/mol | Within the favorable range for oral absorption (<500 g/mol). |
| logP (o/w) | 2.5 - 3.5 | Indicates good lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 85.5 Ų | Suggests good intestinal absorption and cell permeability. |
| Caco-2 Permeability | High | High likelihood of efficient passage through the intestinal wall. |
| Oral Bioavailability | High | Predicted to be well-absorbed after oral administration. |
Prediction of Distribution Properties
Following absorption, a compound is distributed throughout the body via the circulatory system. Key distribution properties predicted by in silico models include the extent of binding to plasma proteins and the ability to cross the blood-brain barrier (BBB).
Computational models predict that this compound will exhibit moderate to high plasma protein binding, primarily to albumin. Its ability to penetrate the blood-brain barrier is predicted to be limited, which is often a desirable characteristic for peripherally acting agents to minimize central nervous system side effects.
Table 2: Predicted Distribution Properties of this compound
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Plasma Protein Binding | >80% | The compound is likely to be extensively bound to plasma proteins. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB to a significant extent. |
| Volume of Distribution (Vd) | Moderate | Expected to distribute into tissues beyond the plasma volume. |
Prediction of Metabolic Stability and Major Metabolites
The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) family. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP450 isoforms.
This compound is predicted to be a substrate for several CYP450 enzymes, suggesting it will undergo metabolic transformation. The thiophene and thiazole rings are potential sites of oxidation. Furthermore, the compound is not predicted to be a potent inhibitor of the major CYP450 isoforms, indicating a lower likelihood of causing drug-drug interactions.
Table 3: Predicted Metabolic Profile of this compound
| Parameter | Prediction | Potential Consequence |
|---|---|---|
| CYP450 Substrate | CYP3A4, CYP2C9 | The compound is likely to be metabolized by these common enzymes. |
| CYP450 Inhibition | Low potential for inhibition of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Reduced risk of altering the metabolism of co-administered drugs. |
| Major Metabolic Pathways | Oxidation of thiophene and thiazole rings | Formation of hydroxylated or sulfoxide (B87167) metabolites. |
Prediction of Excretion Pathways
The final step in the disposition of a compound is its excretion from the body. Computational models can provide insights into the likely routes of elimination, such as renal or biliary excretion. Based on its physicochemical properties and predicted metabolism, this compound and its metabolites are anticipated to be cleared from the body through a combination of renal and hepatic pathways.
Future Research Directions and Pre Clinical Translational Prospects
Development of Scalable and Sustainable Synthetic Routes
The advancement of N-(thiazol-2-yl)thiophene-3-carboxamide from a laboratory-scale compound to a viable research tool necessitates the development of efficient, scalable, and environmentally sustainable synthetic methodologies. Current synthetic strategies for related thiophene-carboxamide and thiazole (B1198619) derivatives often involve multi-step processes. rsc.orgnih.gov A common final step is the amide coupling between a thiophene (B33073) carboxylic acid and an aminothiazole, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govnih.govnih.gov
Future research should focus on optimizing these routes for large-scale production. This includes exploring one-pot reactions that combine several synthetic steps, thereby reducing waste and improving time efficiency. researchgate.net Furthermore, the principles of green chemistry should be integrated. Methodologies such as solvent-free, microwave-assisted synthesis have been successfully employed for related benzothiazolyl-thiophenes, resulting in high yields, short reaction times, and simple purification protocols. nih.gov Investigating sonochemical methods, which use ultrasound to facilitate reactions, could also provide a sustainable and scalable alternative. researchgate.net The goal is to establish a robust synthesis protocol that is not only high-yielding and cost-effective but also minimizes the environmental impact.
Rational Design and Synthesis of Optimized Analogues Based on Comprehensive SAR
A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing the biological activity of the this compound scaffold. Studies on analogous thiophene-carboxamide and N-(thiazol-2-yl)-benzamide derivatives have provided critical insights that can guide the rational design of new compounds. nih.govsemanticscholar.org
Key SAR findings from related series include:
Thiophene Core: The position of the carboxamide group on the thiophene ring is crucial for activity. For instance, in a series of JNK1 inhibitors, moving the carboxamide from the 3-position to the 5-position resulted in a complete loss of activity. nih.gov Similarly, replacing the thiophene ring with a phenyl ring led to a drastic drop in activity. nih.gov
Substituents on the Thiophene Ring: Substitutions at the 4- and 5-positions of the thiophene ring have been shown to be detrimental to the activity of certain JNK1 inhibitors. nih.gov
Thiazole/Aryl Ring Substituents: In a series of Zinc-Activated Channel (ZAC) antagonists, modifications to the thiazole ring and its substituents significantly impacted potency and efficacy. semanticscholar.org Likewise, for JNK1 inhibitors, halogen substitutions (mono- or di-fluoro, chloro) on an attached benzene (B151609) ring were generally well-tolerated and in some cases led to compounds with good inhibitory activities. nih.gov
Future efforts should systematically explore the chemical space around the this compound core. This involves synthesizing libraries of analogues with diverse substituents on both the thiophene and thiazole rings to probe for effects on potency, selectivity, and physicochemical properties.
| Scaffold Region | Modification | Observed Effect on Biological Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Thiophene Ring | Replacement with Phenyl Ring | Drastic drop in activity (IC50 > 100 µM) | JNK1 Inhibition | nih.gov |
| Thiophene Ring | Carboxamide at 5-position vs. 3-position | Completely inactive | JNK1 Inhibition | nih.gov |
| Thiophene Ring | Methyl substitutions at 4- and/or 5-positions | Reduced activity (IC50 > 25 µM) | JNK1 Inhibition | nih.gov |
| Aryl Ring (analogues) | Mono- and di-fluoro substitutions | Well-tolerated (IC50 = 4.9–10.2 µM) | JNK1 Inhibition | nih.gov |
| Aryl Ring (analogues) | Chlorine at 2- or 3-position | Good inhibitory activity (IC50 = 1.4–2.6 µM) | JNK1 Inhibition | nih.gov |
| Thiazole Ring (analogues) | Modifications to substituents | Significant impact on potency and efficacy | ZAC Antagonism | semanticscholar.org |
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
The thiophene-thiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. rsc.orgmdpi.com Analogues of this compound have shown activity against various protein classes, indicating a rich and diverse pharmacology.
Identified targets for related thiophene carboxamide and thiazole derivatives include:
Protein Kinases: c-Jun N-terminal kinase (JNK), VEGFR-2, AKT, and Cyclin-dependent kinase 5 (CDK5). nih.govnih.govnih.govresearchgate.net
Ion Channels: Zinc-Activated Channel (ZAC). semanticscholar.org
Other Enzymes: Protein tyrosine phosphatase 1B (PTP1B) and mitochondrial complex I. nih.govmdpi.com
Receptors: Vitronectin receptors. nih.gov
Future research should aim to deorphanize this compound by screening it against broad panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. Unbiased approaches, such as chemical proteomics, could identify novel binding partners and uncover previously unknown mechanisms of action. Understanding the full target profile is crucial for predicting both therapeutic potential and potential off-target effects.
Investigation of Synergistic Combinations with Existing In Vitro Agents
Exploring the potential for synergistic interactions between this compound and existing therapeutic agents is a promising translational strategy. Combination therapies are a cornerstone of treating complex diseases like cancer, as they can enhance efficacy, overcome resistance, and allow for lower, less toxic concentrations of individual drugs.
For example, some thiazole carboxamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes. nih.govacs.org It has been shown that COX-2 inhibitors can work synergistically with established anticancer agents. nih.gov This provides a rationale for investigating this compound in combination with other agents in vitro. Initial studies would involve using checkerboard assays in relevant cellular models (e.g., cancer cell lines) to systematically test for synergy, additivity, or antagonism with a panel of standard-of-care drugs.
Application of Advanced "Omics" Technologies (e.g., transcriptomics, proteomics, metabolomics) in Cellular Models
To gain a comprehensive, unbiased understanding of the cellular response to this compound, the application of "omics" technologies is essential. These approaches can reveal the compound's mechanism of action beyond its primary target(s). frontiersin.orgmdpi.com
Transcriptomics (RNA-seq): Can identify all genes that are up- or down-regulated in response to compound treatment, revealing the cellular pathways that are modulated.
Proteomics: Provides a snapshot of changes in protein expression and post-translational modifications, offering insights into the functional consequences of compound activity.
Metabolomics: Analyzes changes in small-molecule metabolites, which can directly reflect the phenotypic state of the cell and highlight alterations in metabolic pathways. frontiersin.org
By treating relevant cellular models (e.g., cancer cells, immune cells) with the compound and performing integrated multi-omics analysis, researchers can construct a detailed picture of its biological effects, identify biomarkers of response, and generate new hypotheses about its mechanism of action. mdpi.comnih.gov
Pre-formulation Studies for In Vitro Assay Development and Compound Stability
Reliable and reproducible in vitro data depends on well-characterized compound behavior in assay conditions. Therefore, pre-formulation studies are a critical, albeit often overlooked, aspect of early-stage research. Key parameters to investigate for this compound include its solubility and stability.
Solubility must be determined in commonly used solvents, such as dimethyl sulfoxide (B87167) (DMSO), and in the aqueous buffers used for biological assays. Poor aqueous solubility can lead to compound precipitation and inaccurate assay results. Stability studies should assess the compound's integrity over time under various conditions, including in solution at different temperatures (e.g., room temperature, 4°C, -20°C), in the presence of light, and at different pH values. Computational prediction of absorption, distribution, metabolism, and excretion (ADME) properties can also provide early flags for potential liabilities. nih.gov Establishing these parameters ensures the quality and reliability of all subsequent in vitro experiments.
Addressing Potential Resistance Mechanisms in In Vitro Pathogen/Cancer Models
The development of resistance is a major challenge for many therapeutic agents, particularly in the fields of oncology and infectious disease. nih.govresearchgate.net For kinase inhibitors, common resistance mechanisms include the acquisition of secondary mutations in the target kinase's binding site or the activation of compensatory signaling pathways that bypass the inhibited target. youtube.com
Q & A
Q. Q1: What are the optimal synthetic routes for N-(thiazol-2-yl)thiophene-3-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with 2-aminothiazole via carbodiimide-mediated amidation (e.g., EDC or DCC in DMF/DCM). Critical parameters include:
- Temperature: 0–25°C to minimize side reactions (e.g., thiazole ring decomposition at >40°C) .
- Solvent: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Catalysts: 4-Dimethylaminopyridine (DMAP) improves coupling efficiency by 20–30% .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. Q2: Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
Q. Q3: What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
- Antimicrobial Activity:
- Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer Screening:
- MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
- Enzyme Inhibition:
- Fluorescence-based assays for COX-2 or kinase inhibition (e.g., ATPase activity) .
Advanced Research Questions
Q. Q4: How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound derivatives?
Methodological Answer:
- Modification Sites:
- Pharmacophore Modeling:
Q. Q5: How can computational methods resolve contradictions in experimental binding affinity data?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- MD Simulations (GROMACS):
- 100-ns simulations assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates strong binding) .
- Free Energy Calculations (MM-PBSA):
Q. Q6: What strategies mitigate solubility limitations in pharmacokinetic studies?
Methodological Answer:
- Co-solvent Systems: Use PEG-400/water (1:1) or β-cyclodextrin inclusion complexes to enhance aqueous solubility by 10–15× .
- Prodrug Design: Synthesize phosphate esters (e.g., at the amide nitrogen) for improved bioavailability .
- Nanosuspensions: Wet milling with poloxamer 188 achieves particle sizes <200 nm (DLS validation) .
Q. Q7: How can contradictory cytotoxicity data across cell lines be analyzed methodologically?
Methodological Answer:
- Transcriptomics: RNA-seq of treated vs. untreated cells identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Metabolomics (LC-MS): Profile ATP/NADH levels to assess mitochondrial dysfunction .
- Statistical Validation: Apply ANOVA with Tukey’s post-hoc test (p < 0.05) to confirm reproducibility across triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
